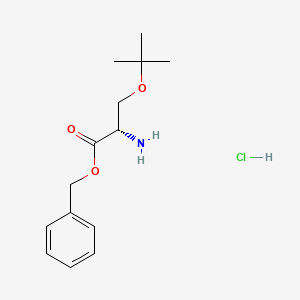

H-Ser(tBu)-OBzl.HCl

Descripción

BenchChem offers high-quality H-Ser(tBu)-OBzl.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ser(tBu)-OBzl.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYYQVAARUYRFU-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating Chemical Nomenclature: A Technical Guide to O-tert-Butyl-L-serine Benzyl Ester Hydrochloride and Its Synonyms

For researchers, scientists, and professionals in drug development, precise communication is paramount. The accurate identification of chemical reagents is the foundation of reproducible and reliable results. This guide provides an in-depth exploration of O-tert-Butyl-L-serine benzyl ester hydrochloride, a critical building block in synthetic chemistry, particularly in the realm of peptide synthesis. We will dissect its various synonyms, delve into its chemical properties, and provide practical insights into its application, ensuring a comprehensive understanding for the discerning scientific audience.

Decoding the Identity: Synonyms and Identifiers

O-tert-Butyl-L-serine benzyl ester hydrochloride is frequently referenced in literature, patents, and commercial catalogs under a variety of names. This multiplicity of nomenclature can be a source of confusion. Below is a comprehensive list of its synonyms and identifiers to facilitate unambiguous identification.

A crucial aspect of this compound's identity lies in its protecting groups: the tert-butyl ether on the serine side chain and the benzyl ester at the C-terminus. These groups are strategically employed to prevent unwanted side reactions during peptide synthesis. The tert-butyl group is notably stable under many conditions but can be removed with strong acids, while the benzyl group offers its own distinct deprotection profile, often removed via hydrogenolysis. This strategic protection is fundamental to its utility in complex molecular constructions.[1][2]

Common Synonyms and Abbreviations:

-

Benzyl O-(tert-butyl)-L-serinate hydrochloride[3]

-

(S)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

-

O-tert-Butyl-L-serine benzyl ester hydrochloride salt[4]

-

H-Ser(tbu)-obzl hydrochloride[3]

-

Benzyl (2S)-2-amino-3-(tert-butoxy)propanoate hydrochloride[3]

Systematic and IUPAC Names:

-

IUPAC Name: benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride[3]

-

L-Serine, O-(1,1-dimethylethyl)-, phenylmethyl ester, hydrochloride

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 17672-31-8 (for the hydrochloride salt) |

| Molecular Formula | C14H22ClNO3[3] |

| Molecular Weight | 287.78 g/mol [3] |

| PubChem CID | 71581505[3] |

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of O-tert-Butyl-L-serine benzyl ester hydrochloride are critical for its handling, storage, and reaction setup. The data presented below has been consolidated from various sources to provide a reliable reference.

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystalline solid | [5] |

| Solubility | Soluble in water and various organic solvents | [5] |

| Storage Temperature | 0-8 °C is recommended for optimal stability | [6] |

Note: Specific values for properties like melting point can vary between batches and suppliers. Always refer to the certificate of analysis for lot-specific data.

The Cornerstone of Peptide Synthesis: Applications and Rationale

The primary and most significant application of O-tert-Butyl-L-serine benzyl ester hydrochloride is as a protected amino acid derivative in peptide synthesis, a fundamental process in drug discovery and development.[6] Its utility is deeply rooted in the strategic deployment of its protecting groups.

The Role in Solid-Phase Peptide Synthesis (SPPS)

In modern peptide synthesis, particularly utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, O-tert-Butyl-L-serine benzyl ester hydrochloride serves as a key building block.[1][7] The tert-butyl ether protecting the hydroxyl group of the serine side chain is stable to the basic conditions used for Fmoc group removal (typically piperidine in DMF), preventing unwanted side reactions.[1] This orthogonality is a cornerstone of successful stepwise peptide elongation.

The benzyl ester protecting the C-terminus provides stability during the synthesis and can be cleaved under specific conditions, often through hydrogenolysis, which does not affect the acid-labile side-chain protecting groups. This allows for the selective deprotection and subsequent manipulation of the C-terminus if required.

Figure 1: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a protected amino acid like O-tert-Butyl-L-serine benzyl ester hydrochloride.

Advantages in Drug Development

The use of protected amino acids like O-tert-Butyl-L-serine benzyl ester hydrochloride is integral to the synthesis of peptide-based therapeutics.[6] Peptides are gaining increasing attention as drug candidates due to their high specificity and potency. The ability to precisely synthesize complex peptide sequences is therefore a critical capability in modern pharmaceutical research.

Synthesis and Preparation: A Methodological Overview

The preparation of O-tert-Butyl-L-serine benzyl ester hydrochloride typically involves a multi-step process starting from L-serine. A common synthetic route involves the protection of the side-chain hydroxyl group as a tert-butyl ether and the esterification of the carboxylic acid with benzyl alcohol.[8]

A representative, though not exhaustive, synthetic pathway can be visualized as follows:

Figure 2: A generalized synthetic pathway for the preparation of O-tert-Butyl-L-serine benzyl ester hydrochloride.

One patented method describes the reaction of L-serine with isobutylene in the presence of an acid catalyst to form the tert-butyl ether, followed by reaction with HCl to obtain the hydrochloride salt.[9] Another approach involves the treatment of the amino acid with benzyl alcohol and p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water.[8]

Experimental Protocol: Application in Solid-Phase Peptide Synthesis

The following is a generalized, illustrative protocol for the incorporation of O-tert-Butyl-L-serine benzyl ester hydrochloride into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected peptide-resin

-

O-tert-Butyl-L-serine benzyl ester hydrochloride

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, Methanol

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[2]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the Fmoc deprotection solution and agitate for 5-10 minutes.

-

Drain the solution and repeat the deprotection step for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (2-3 times) to remove residual piperidine and by-products.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve O-tert-Butyl-L-serine benzyl ester hydrochloride (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in a minimal amount of DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid hydrochloride) to the amino acid solution and mix briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times), DCM (2-3 times), and Methanol (2-3 times) to remove excess reagents and by-products.

-

-

Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.

-

Final Cleavage and Deprotection: After the final coupling and deprotection of the N-terminal Fmoc group, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[7]

This protocol serves as a foundational guide. Optimization of coupling times, reagent equivalents, and washing steps may be necessary depending on the specific peptide sequence and resin used.

Conclusion

O-tert-Butyl-L-serine benzyl ester hydrochloride is more than just a chemical with a long name; it is a testament to the elegance and precision of modern synthetic chemistry. Its various synonyms, while potentially confusing, all point to a molecule ingeniously designed for a specific and critical purpose in the synthesis of peptides. For the researcher, scientist, and drug development professional, a thorough understanding of its nomenclature, properties, and applications is not merely academic—it is a prerequisite for innovation and success in the laboratory.

References

-

PubChem. (n.d.). H-Ser(tBu)-OBzl.HCl. Retrieved from [Link]

-

AnaSpec. (n.d.). H-Ser(tBu)-OBzl HCl, O-tert-Butyl-L-serine benzyl ester hydrochloride salt. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 4(4), 441-450. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Pini, A., Falciani, C., Bracci, L., & Lozzi, L. (2014). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 2-amino-3-(benzyloxy)propanoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). O-tert-Butyl-L-serine: A Key Component for Researchers in Biochemical Applications. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. Retrieved from [Link]

-

PubMed. (2015). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. Retrieved from [Link]

-

EPA. (n.d.). L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-. Retrieved from [Link]

-

Exploring O-tert-Butyl-L-serine Methyl Ester Hydrochloride: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. academic.oup.com [academic.oup.com]

- 3. H-Ser(tBu)-OBzl.HCl | C14H22ClNO3 | CID 71581505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. CAS 1738-72-3: L-serine benzyl ester hydrochloride [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of the Benzyl Ester Group from H-Ser(tBu)-OBzl.HCl

Introduction: Navigating the Strategic Removal of a Workhorse Protecting Group

In the landscape of multi-step organic synthesis, particularly in the assembly of complex peptides and pharmaceuticals, the judicious use of protecting groups is paramount. The benzyl ester, a stalwart guardian of the carboxylic acid moiety, is prized for its robustness under a wide range of reaction conditions. However, the true measure of a protecting group's utility lies not only in its stability but also in the ease and selectivity of its removal. This guide provides a detailed, field-proven protocol for the deprotection of the benzyl ester from O-tert-butyl-L-serine benzyl ester hydrochloride (H-Ser(tBu)-OBzl.HCl), yielding the valuable building block O-tert-butyl-L-serine (H-Ser(tBu)-OH).

This document moves beyond a simple recitation of steps, delving into the underlying chemical principles and practical considerations that ensure a successful and reproducible outcome. The target audience—researchers, scientists, and drug development professionals—will find not just a protocol, but a comprehensive resource grounded in scientific literature and extensive laboratory experience.

The Chemistry in Focus: Catalytic Transfer Hydrogenation

The most prevalent and often cleanest method for the cleavage of a benzyl ester is through catalytic hydrogenolysis.[1] This reaction involves the reductive cleavage of the carbon-oxygen bond of the ester, liberating the free carboxylic acid and toluene as a byproduct. While traditional hydrogenolysis utilizes hydrogen gas, a safer and more convenient alternative for standard laboratory settings is catalytic transfer hydrogenation (CTH).[2][3]

In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a metal catalyst.[4] For the deprotection of H-Ser(tBu)-OBzl.HCl, a highly effective and mild system is the use of ammonium formate as the hydrogen donor in conjunction with a palladium on carbon (Pd/C) catalyst. The decomposition of ammonium formate on the palladium surface generates the active hydrogen species required for the hydrogenolysis.[5][6]

A key advantage of this method is its chemoselectivity. The tert-butyl ether protecting group on the serine side chain is stable under these conditions, allowing for the selective deprotection of the C-terminal benzyl ester.

Figure 1: General workflow for the deprotection of H-Ser(tBu)-OBzl.HCl via catalytic transfer hydrogenation.

Experimental Protocol: From Protected Precursor to Purified Product

This protocol is designed for the efficient and safe deprotection of H-Ser(tBu)-OBzl.HCl on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| H-Ser(tBu)-OBzl.HCl | ≥98% | Commercially Available | Starting material. |

| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available | Catalyst. Handle with care. |

| Ammonium Formate | ≥97% | Commercially Available | Hydrogen donor. |

| Methanol (MeOH) | Anhydrous | Commercially Available | Reaction solvent. |

| Deionized Water | High Purity | Laboratory Supply | For work-up. |

| Celite® 545 | --- | Commercially Available | Filtration aid. |

| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For TLC. |

| Acetic Acid | Glacial | Commercially Available | For TLC mobile phase. |

| Ninhydrin Solution | TLC Grade | Commercially Available | Visualization reagent. |

Step-by-Step Deprotection Procedure

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add H-Ser(tBu)-OBzl.HCl (1.0 eq).

-

Dissolve the starting material in methanol (approximately 10-15 mL per gram of substrate).

-

-

Catalyst Addition:

-

Initiation of Reaction:

-

To the stirred suspension, add ammonium formate (3.0-5.0 eq) in one portion.

-

Heat the reaction mixture to a gentle reflux (approximately 65 °C).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

TLC System:

-

Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a good starting point for amino acids.[9]

-

Stationary Phase: Silica gel plates.

-

Visualization: Stain the plate with a ninhydrin solution and gently heat. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot indicate reaction completion.

-

-

-

Work-up and Isolation:

-

Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst is saturated with hydrogen and can ignite upon exposure to air. Keep the filter cake wet with methanol or water during and after filtration.[10]

-

Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

-

-

Purification of H-Ser(tBu)-OH:

-

The crude product will be a white solid containing the desired amino acid and excess ammonium formate.

-

Dissolve the crude solid in a minimum amount of deionized water.

-

Lyophilize (freeze-dry) the aqueous solution to remove water and sublime the volatile ammonium formate, yielding the purified H-Ser(tBu)-OH.

-

Alternatively, the product can be purified by recrystallization from a water/isopropanol or water/ethanol mixture.

-

Characterization of H-Ser(tBu)-OH

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (D₂O): The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.2-1.3 ppm), and the protons of the serine backbone (multiplets between 3.5 and 4.0 ppm). The exchangeable amine and carboxylic acid protons will not be observed in D₂O.[11][12][13][14]

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the tert-butyl group, the serine backbone, and the carboxylic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₁₅NO₃, MW: 161.20 g/mol ).[15]

Troubleshooting and Expert Insights

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Inactive catalyst, insufficient ammonium formate, or insufficient reaction time. | Use a fresh batch of Pd/C, add an additional equivalent of ammonium formate, or extend the reflux time. |

| Product Contamination | Incomplete removal of ammonium formate. | Repeat the lyophilization process or perform a recrystallization. |

| Low Yield | Product loss during work-up or incomplete reaction. | Ensure thorough washing of the Celite pad. Optimize reaction time by careful TLC monitoring. |

Safety and Disposal

-

Palladium on Carbon (Pd/C): As a pyrophoric material, Pd/C must be handled with extreme care.[7] Always handle it under an inert atmosphere and keep it wet. Used catalyst should be quenched by slowly adding it to a large volume of water and disposed of according to institutional guidelines for hazardous waste.[10][16]

-

General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, and gloves), should be followed throughout the procedure.

Conclusion

The deprotection of the benzyl ester from H-Ser(tBu)-OBzl.HCl via catalytic transfer hydrogenation with ammonium formate and Pd/C is a robust and reliable method that provides the desired product in high yield and purity. By understanding the underlying chemistry and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and successfully perform this critical synthetic transformation.

References

- Ram, S., & Ehrenkaufer, R. E. (1988).

- Gowda, D. C. (2002). Ammonium formate in catalytic transfer hydrogenation/hydrogenolysis: a review. Tetrahedron, 58(12), 2211-2225.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026.

- Gowda, D. C., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39(7), 504-508.

- Zlotorzynska, M., & Zlotorzynski, A. (2000). Decomposition of ammonium formate in the presence of a palladium catalyst.

- Stavber, S., Jereb, M., & Zupan, M. (2008).

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

PubChem. (n.d.). H-Ser(tBu)-OBzl.HCl. Retrieved from [Link]

-

Aapptec. (n.d.). H-Ser(tBu)-OH [18822-58-7]. Retrieved from [Link]

-

Amrita University. (2011, January 14). Separation of Amino acids by TLC [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2021, August 14). The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). o-Tert.-butyl-L-serine, N-heptafluorobutyryl-, methyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR (D₂O, 500 MHz, δ/ppm relative to TMS). Retrieved from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S21: a: ¹H-NMR spectrum (D₂O, 600 MHz) of L-serine (7) 0.5 mM δ.... Retrieved from [Link]

-

Nanalysis. (2017, November 30). To D₂O or not to D₂O?. Retrieved from [Link]

-

YouTube. (2020, August 6). 1HNMR spectroscopy: D₂O exchange [Video]. Retrieved from [Link]

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

-

The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 2). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Greene's Protective Groups in Organic Synthesis, 5th Edition. Retrieved from [Link]

-

London Chemicals & Resources Limited. (2023, May 11). Palladium Waste. Retrieved from [Link]

Sources

- 1. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 2. zenodo.org [zenodo.org]

- 3. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. honrel.com [honrel.com]

- 8. sarponggroup.com [sarponggroup.com]

- 9. carlroth.com [carlroth.com]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 15. H-SER(TBU)-OH | 18822-58-7 [chemicalbook.com]

- 16. peptide.com [peptide.com]

Application Note: Acidolytic Cleavage of the tert-Butyl Ether Protecting Group from Serine

Executive Summary

In Fmoc solid-phase peptide synthesis (SPPS), the hydroxyl group of Serine is almost universally protected as a tert-butyl ether (Ser(tBu)). This orthogonality allows the side chain to withstand the repetitive basic conditions of Fmoc removal (piperidine) while remaining labile to the final acidic global deprotection.

This guide details the physicochemical mechanism and optimized protocols for removing the tBu group. Unlike simple acidolysis, this process generates reactive carbocations that must be actively managed to prevent irreversible modification of the peptide. We provide a self-validating workflow that prioritizes high recovery yields and the suppression of alkylation side reactions.

Mechanistic Insight: The Acidolysis Pathway

The cleavage of the tert-butyl ether is not a hydrolysis in the traditional sense; it is an acid-catalyzed elimination (

The Reaction Cascade

-

Protonation: The high concentration of Trifluoroacetic Acid (TFA) protonates the ether oxygen of the Ser(tBu) side chain, creating a good leaving group (an oxonium ion).

-

Heterolysis: The C-O bond breaks, releasing the free Serine hydroxyl group and generating a tertiary butyl carbocation (

). -

Fate of the Cation:

-

Pathway A (Scavenging - Desired): The

reacts with a nucleophilic scavenger (specifically Water) to form tert-butanol, or with silanes (TIS) to form isobutane. -

Pathway B (Alkylation - Undesired): If scavengers are insufficient, the electrophilic

attacks electron-rich side chains (Trp, Tyr, Met, Cys), resulting in permanent peptide adducts (+56 Da mass shift). -

Pathway C (Elimination): The cation loses a proton to form isobutylene gas.[1]

-

Mechanism Visualization

The following diagram illustrates the critical divergence between successful deprotection and side-reaction pathways.

Figure 1: Mechanistic pathway of acidolytic tBu cleavage.[2] The presence of scavengers kinetically outcompetes the alkylation of sensitive residues.

Scavenger Cocktail Selection

The choice of cleavage cocktail depends entirely on the peptide sequence. While Ser(tBu) itself is cleaved easily by TFA, the generated cations dictate the additives.

| Cocktail Name | Composition (v/v) | Target Sequence Profile | Role of Components |

| Standard Cocktail | TFA (95%) Water (2.5%)TIS (2.5%) | Simple Peptides (No Cys, Met, Trp) | Water: Hydrolyzes tBu cation.TIS: Scavenges trityl cations (if present).[3] |

| Reagent K | TFA (82.5%) Phenol (5%)Water (5%)Thioanisole (5%)EDT (2.5%) | Complex Peptides (Contains Cys, Trp, Met, Tyr) | EDT: Prevents Trp alkylation & Met oxidation.Phenol: Protects Tyr.Thioanisole: Accelerates removal of Pbf/Pmc (Arg).[3][4] |

| Reagent B | TFA (88%) Phenol (5%)Water (5%)TIS (2%) | Odorless Alternative (Trp present, no Cys/Met) | Removes the malodorous thiols (EDT) while maintaining reasonable Trp protection. |

Critical Note on Water: Water is the specific scavenger for the tert-butyl cation. Omitting water in a Ser(tBu) cleavage significantly increases the risk of tBu-polymerization or re-attachment.

Experimental Protocol: Global Deprotection

This protocol assumes a standard 0.1 mmol scale synthesis on polystyrene or PEG-based resin.

Reagents and Equipment

-

Acid: Trifluoroacetic Acid (TFA), HPLC Grade (Freshly opened bottles preferred to minimize aldehyde content).

-

Scavengers: Triisopropylsilane (TIS), Deionized Water (

). -

Solvents: Dichloromethane (DCM), Diethyl Ether (or MTBE).

-

Vessels: Polypropylene syringe with frit (reaction) and 50 mL Falcon tubes (precipitation).

Step-by-Step Workflow

Step 1: Resin Preparation

-

Perform the final Fmoc removal on the synthesizer.

-

Wash the resin with DCM (

mL) to remove traces of DMF. DMF is basic and can neutralize the TFA, reducing cleavage efficiency. -

Dry the resin under nitrogen flow or vacuum for 15 minutes. Rationale: Residual DCM decreases the acid concentration.

Step 2: Cocktail Preparation (Standard)

Prepare the cocktail immediately before use to prevent oxidation.

-

Recipe: 9.5 mL TFA + 250

L TIS + 250 -

Volume Calculation: Use approximately 10–20 mL of cocktail per gram of resin.

Step 3: Cleavage Reaction[2][5][6]

-

Add the cocktail to the resin in the reaction vessel.

-

Seal and rock gently at room temperature (

). -

Time:

-

Standard Ser/Thr/Tyr peptides: 2 Hours .

-

Multiple Arg(Pbf) residues: Extend to 3 Hours .

-

Note: Do not exceed 4 hours to avoid degradation.

-

Step 4: Precipitation & Workup

-

Pre-chill Diethyl Ether or MTBE (Methyl tert-butyl ether) to

. -

Filter the reaction mixture into a 50 mL centrifuge tube.

-

Wash the resin with 1 mL fresh TFA and combine with the filtrate.

-

Add the cold ether (approx. 10x volume of TFA) dropwise. The peptide should precipitate as a white solid.

-

Centrifuge at 3,000 x g for 5 minutes (

). -

Decant the supernatant.[7]

-

Resuspend the pellet in cold ether, vortex, and centrifuge again (Repeat 2x).

-

Dry the pellet under a stream of nitrogen.

Workflow Visualization

Figure 2: Operational workflow for global deprotection and isolation.

Troubleshooting & Quality Control

Incomplete Cleavage (Ser(tBu) adducts)

If Mass Spectrometry shows a

-

Cause: Water content was too low, or resin loading was too high (cocktail exhaustion).

-

Solution: Ensure water is at least 2.5% v/v. Increase the volume of the cocktail relative to the resin weight.

Alkylation of Tryptophan (+56 Da on Trp)

-

Cause:

attacked the indole ring of Trp. -

Solution: Switch to Reagent K or add EDT (2.5%) to the standard cocktail.[3] Use Fmoc-Trp(Boc)-OH during synthesis; the Boc group on the indole ring protects it from tBu alkylation and is removed simultaneously.

Beta-Elimination (Formation of Dehydroalanine)

While rare in acidic conditions, Serine can undergo dehydration to form dehydroalanine (mass -18 Da).

-

Prevention: Control temperature strictly. Do not allow the cleavage reaction to heat up (TFA cleavage is exothermic; add cold TFA if scaling up >1g resin).

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[8] [Link]

-

Fields, G. B., & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.[2] [Link]

Sources

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Amino acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel of Serine in Solution: A Technical Guide to H-Ser(tBu)-OBzl.HCl in Peptide Synthesis

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the precise and often complex world of solution-phase peptide synthesis (LPPS), the strategic selection of protected amino acids is paramount to achieving high-yield, high-purity target peptides. Among the arsenal of available building blocks, O-tert-Butyl-L-serine benzyl ester hydrochloride (H-Ser(tBu)-OBzl.HCl) stands out as a critical reagent. This application note provides an in-depth guide to the strategic application of this derivative, offering detailed protocols, mechanistic insights, and troubleshooting advice for its effective use in the synthesis of complex peptides.

The Strategic Advantage of a Doubly Protected Serine Derivative

The unique structure of H-Ser(tBu)-OBzl.HCl offers a dual-protection strategy that is highly advantageous in the stepwise construction of peptides in solution.

-

The Tert-Butyl (tBu) Ether Side-Chain Protection: The hydroxyl group of serine is nucleophilic and, if left unprotected, can lead to significant side reactions, including O-acylation during coupling steps, resulting in branched and impure peptide products. The bulky tert-butyl ether group effectively masks this reactivity. Its stability under the mildly basic conditions often used for Nα-deprotection and during many coupling reactions makes it an excellent choice for orthogonal protection schemes.[1][2]

-

The Benzyl (Bzl) Ester C-Terminal Protection: The benzyl ester protects the C-terminal carboxylic acid, preventing it from participating in undesired reactions. A key feature of the benzyl ester is its susceptibility to removal via catalytic hydrogenation, a mild and highly selective deprotection method that does not typically affect the acid-labile tert-butyl ether or many other common protecting groups. This orthogonality is crucial for the selective deprotection of the C-terminus, allowing for further chain elongation or the generation of a C-terminal free acid.

-

The Hydrochloride Salt Form: H-Ser(tBu)-OBzl.HCl is supplied as a stable, crystalline hydrochloride salt.[3] This enhances its shelf-life and handling characteristics. The free amine required for the coupling reaction is readily generated in situ by the addition of a non-nucleophilic base.

Core Applications and Workflow

H-Ser(tBu)-OBzl.HCl is primarily utilized as the C-terminal amino acid or within a peptide fragment in a convergent synthesis strategy. The general workflow for its incorporation as the starting C-terminal residue is outlined below.

Figure 1: General workflow for the use of H-Ser(tBu)-OBzl.HCl in dipeptide synthesis.

Detailed Experimental Protocols

The following protocols provide a practical guide for the synthesis of a model dipeptide, Boc-Ala-Ser(tBu)-OBzl, and its subsequent deprotection.

Protocol 1: Peptide Coupling - Synthesis of Boc-Ala-Ser(tBu)-OBzl

This protocol details the coupling of an N-terminally protected alanine with H-Ser(tBu)-OBzl.HCl using a carbodiimide-mediated activation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| H-Ser(tBu)-OBzl.HCl | 287.79 | 2.88 g | 1.0 |

| Boc-Ala-OH | 189.21 | 2.08 g | 1.1 |

| EDC.HCl | 191.70 | 2.11 g | 1.1 |

| HOBt | 135.12 | 1.50 g | 1.1 |

| DIPEA | 129.24 | 3.48 mL | 2.0 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Dimethylformamide (DMF) | - | 20 mL | - |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve H-Ser(tBu)-OBzl.HCl (2.88 g, 10 mmol) and Boc-Ala-OH (2.08 g, 11 mmol) in 100 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-4 °C.

-

Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.50 g, 11 mmol) to the solution. In a separate beaker, dissolve N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (2.11 g, 11 mmol) in 20 mL of DMF. Add the EDC solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0-4 °C.

-

Neutralization and Coupling: Add N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20 mmol) dropwise to the reaction mixture. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the coupling reaction.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Work-up and Purification:

-

Quenching & Dilution: Transfer the reaction mixture to a separatory funnel and dilute with an additional 100 mL of DCM.

-

Aqueous Washes: Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) to remove unreacted amine and DIPEA salts.

-

Saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted Boc-Ala-OH and HOBt.

-

Brine (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude Boc-Ala-Ser(tBu)-OBzl can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. A typical yield for this coupling reaction is in the range of 85-95%.

Protocol 2: C-Terminal Deprotection (Hydrogenolysis)

This protocol describes the selective removal of the C-terminal benzyl ester to yield Boc-Ala-Ser(tBu)-OH.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Boc-Ala-Ser(tBu)-OBzl | 422.52 | 4.23 g (10 mmol) |

| Palladium on Carbon (10% Pd/C) | - | 423 mg (10% w/w) |

| Methanol or Ethyl Acetate | - | 100 mL |

| Hydrogen (H₂) gas | - | Balloon or H₂ generator |

Procedure:

-

Dissolution: Dissolve the protected dipeptide, Boc-Ala-Ser(tBu)-OBzl (4.23 g, 10 mmol), in 100 mL of methanol or ethyl acetate in a suitable hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (423 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenator). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient).

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a more polar product (which may streak on the baseline) indicates completion.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (methanol or ethyl acetate) to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the C-terminally deprotected dipeptide, Boc-Ala-Ser(tBu)-OH, typically as a white solid or foam. The product is often pure enough for the next step, but can be further purified if necessary.

Troubleshooting and Mechanistic Considerations

| Issue | Potential Cause(s) | Solution(s) & Rationale |

| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Premature hydrolysis of the activated species.- Steric hindrance. | - Ensure coupling reagents (EDC, HOBt) are fresh and anhydrous. Water can hydrolyze the active ester.- Add the amine component only after the pre-activation of the carboxylic acid is complete (typically 5-10 minutes).- For sterically hindered couplings, consider alternative, more potent coupling reagents like HATU or HBTU. |

| Racemization of the Activated Amino Acid | - Over-activation or prolonged reaction times.- Use of a strong, non-hindered base. | - The addition of HOBt is crucial as it forms an active ester that is less prone to racemization than the O-acylisourea intermediate formed with EDC alone.[4]- Use a hindered base like DIPEA instead of triethylamine (TEA) to minimize base-catalyzed epimerization.[5]- Maintain low reaction temperatures (0 °C) during activation and base addition. |

| Incomplete Benzyl Ester Deprotection | - Catalyst poisoning.- Insufficient hydrogen pressure or poor mixing. | - Ensure the substrate is free of sulfur-containing impurities which can poison the palladium catalyst.- Use a freshly opened bottle of Pd/C or a known active batch.- Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen. |

| Side-reactions involving the tBu group | - Premature cleavage under acidic conditions. | - The tert-butyl group is generally stable to the mild acidic work-up (1M HCl). However, prolonged exposure or use of stronger acids can lead to its partial removal. Minimize contact time with acidic solutions during work-up. |

Conclusion

H-Ser(tBu)-OBzl.HCl is a highly valuable and versatile building block for solution-phase peptide synthesis. The orthogonal protection scheme afforded by the acid-labile tert-butyl ether and the hydrogenolysis-labile benzyl ester provides chemists with precise control over the synthetic route. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage this reagent to construct complex serine-containing peptides with high fidelity and yield, paving the way for advancements in drug discovery and development.

References

- Carpino, L. A., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Incorporating H-Ser(tBu)-OBzl.HCl into a peptide sequence on an automated synthesizer

Application Note: Automated Incorporation of H-Ser(tBu)-OBzl.HCl into Solid-Phase Peptide Synthesis

Abstract

This guide details the technical methodology for incorporating H-Ser(tBu)-OBzl.HCl (O-tert-butyl-L-serine benzyl ester hydrochloride) into a peptide sequence using an automated synthesizer.[1] Unlike standard Solid Phase Peptide Synthesis (SPPS) where the resin-bound amine reacts with a solution-phase acid, this protocol addresses the "Inverse Coupling" scenario: reacting a resin-bound carboxylic acid with a solution-phase amine (the amino acid ester).[1] This technique is critical for C-terminal functionalization, side-chain anchoring (e.g., to Asp/Glu), or preparing protected peptide fragments for solution-phase ligation.[1]

Chemical Logic & Pre-requisites

The Molecule: H-Ser(tBu)-OBzl.HCl

It is essential to understand that this reagent functions as a nucleophile (amine source), not an electrophile (carboxyl source).[1]

-

N-Terminus: Free amine (protonated as .HCl salt).[1]

-

Side Chain: tert-Butyl ether (Acid-labile).[1]

-

C-Terminus: Benzyl ester (Acid-stable; requires HF or Hydrogenation to remove).[1]

The "Salt Break" Criticality

The reagent is supplied as a hydrochloride salt (.HCl).[1] In this form, the amine is protonated (

-

Requirement: You must include a neutralization step using a tertiary amine base (DIEA or TMP) immediately prior to or during the coupling step.[1]

-

Risk: Insufficient base results in near-zero coupling efficiency.[1] Excess base for prolonged periods can cause epimerization of the resin-bound C-terminal residue.[1]

Orthogonality & Cleavage Strategy

The protecting group combination (tBu/OBzl) dictates the downstream workflow.[1]

-

Standard Cleavage (95% TFA): Will remove the tBu group but leave the OBzl intact.[1] Result: Peptide-Ser(OH)-OBzl.[1]

-

Mild Cleavage (1% TFA / HFIP): Required if you intend to retain the tBu group (e.g., on 2-CTC resin).[1]

Automated Protocol: The "Inverse Coupling" Workflow

Most automated synthesizers (e.g., CEM Liberty, Gyros Protein Technologies, CSBio) are programmed for Fmoc-AA + Activator + Base.[1] This protocol requires a Modified Cycle to reverse the order of operations.

Reagent Preparation

| Reagent | Concentration | Solvent | Preparation Notes |

| Resin-Peptide | N/A | DMF | Ensure the N-terminus is Fmoc-protected, but the target carboxyl (C-term or Side-chain) is free.[1] |

| Activator | 0.5 M | DMF | HATU or HBTU (Preferred for carboxyl activation). |

| Base | 2.0 M | NMP/DMF | DIEA (Diisopropylethylamine).[1] |

| Nucleophile | 0.2 - 0.5 M | DMF | H-Ser(tBu)-OBzl.HCl .[1] Dissolve in DMF.[1][2][3][4] Do not add base to the stock vial to prevent polymerization.[1] |

Synthesizer Programming (Step-by-Step)

Step 1: Resin Preparation (Swelling) [1]

-

Wash resin with DMF (3 x 30 sec).[1]

-

Note: Ensure the site of attachment (e.g., Asp/Glu side chain or linker) is deprotected and available as a free -COOH.[1]

Step 2: Pre-Activation of Resin-Bound Acid [1]

-

Action: Add Activator (5 equiv relative to resin loading).[1]

-

Action: Add Base (10 equiv).

-

Time: Mix for 2–5 minutes.

-

Mechanism:[5] This converts the resin-bound -COOH into an active ester (e.g., O-At or OBt ester).[1]

Step 3: "Salt Break" & Coupling (The Critical Step)

-

Action: Add H-Ser(tBu)-OBzl.HCl solution (5 equiv).

-

Action: Add Base (5 equiv additional).

-

Time: Mix for 60 minutes at Room Temperature (or 50°C if using microwave assistance, though Serine is prone to racemization at high heat).

Step 4: Washing

Visualization: The "Inverse" Coupling Pathway

The following diagram illustrates the chemical flow required on the synthesizer.

Figure 1: Workflow for coupling H-Ser(tBu)-OBzl.HCl to a resin-bound carboxylic acid.[1]

Critical Parameters & Troubleshooting

Stoichiometry Table

Precise molar equivalents are vital to overcome the heterogeneous kinetics.[1]

| Component | Equivalents (eq) | Purpose |

| Resin-COOH | 1.0 | Limiting Reagent |

| HATU/HBTU | 4.9 - 5.0 | Activator (Slight deficit to base prevents capping) |

| DIEA (Activation) | 10.0 | Activates Carboxyl Group |

| H-Ser(tBu)-OBzl.HCl | 5.0 | Nucleophile (Excess drives reaction) |

| DIEA (Neutralization) | 5.0 | Neutralizes HCl salt (1:1 ratio with Amino Acid) |

Troubleshooting Common Failures

-

Issue: Low Coupling Efficiency (Kaiser Test Positive)

-

Issue: Epimerization of the Resin-Bound Residue

-

Issue: Precipitation in Line

References

-

PubChem. (2021).[1] H-Ser(tBu)-OBzl.HCl Compound Summary. National Library of Medicine.[1] [Link][1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][3][6][7][8] Chemical Reviews, 109(6), 2455-2504.[1] (Contextual reference for tBu/OBzl orthogonality). [Link]

Sources

- 1. H-Ser(tBu)-OBzl.HCl | C14H22ClNO3 | CID 71581505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. chempep.com [chempep.com]

- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 8. bachem.com [bachem.com]

Application Note: Orthogonal Fragment Condensation using H-Ser(tBu)-OBzl·HCl

Executive Summary

H-Ser(tBu)-OBzl·HCl is a specialized amino acid building block designed for Solution Phase Peptide Synthesis (SPPS) and Convergent Fragment Condensation .[1] Its unique value lies in the orthogonality of its protecting groups: the side-chain tert-butyl (tBu) ether is acid-labile (TFA), while the C-terminal benzyl (OBzl) ester is removed via catalytic hydrogenolysis (

This orthogonality allows researchers to synthesize protected peptide fragments in solution, selectively deprotect the C-terminus to form a free acid, and couple it to the next fragment without exposing the reactive serine side chain. This guide details the chemical logic, handling protocols, and troubleshooting steps for maximizing the utility of this reagent.

Chemical Logic & Orthogonality

The structural design of H-Ser(tBu)-OBzl[1]·HCl addresses the "Serine Problem"—the tendency of the free hydroxyl group to undergo O-acylation or induce racemization during coupling.[1]

The Orthogonal Map

| Functional Site | Protection Group | Removal Condition | Stability |

| Side Chain ( | tert-Butyl ether (tBu ) | Acid (95% TFA) | Stable to Base, Hydrogenolysis*, Mild Acid. |

| C-Terminus ( | Benzyl ester (OBzl ) | Hydrogenolysis ( | Stable to TFA, Mild Base.[1] |

| N-Terminus ( | Hydrochloride Salt (HCl ) | Base Neutralization (DIPEA/NMM) | N/A (Must be freed in situ).[1] |

*Note: tBu ethers are generally stable to standard catalytic hydrogenolysis conditions used to cleave benzyl esters, provided the reaction time is controlled and acidic catalysts are avoided.

Strategic Application: Fragment Condensation

In convergent synthesis, two large peptide fragments are joined. H-Ser(tBu)-OBzl allows the Serine residue to act as the "Anchor" of the N-terminal fragment.[1]

-

Build: Couple Fmoc-AA-OH to H-Ser(tBu)-OBzl.

-

Elongate: Remove Fmoc, repeat to build Fmoc-[Peptide]-Ser(tBu)-OBzl.[1]

-

Select: Remove OBzl via Hydrogenolysis.[1]

-

Result: Fmoc-[Peptide]-Ser(tBu)-OH.

-

Crucial Outcome: The C-terminus is now a free acid ready for activation.[1] The Side chain (tBu) remains protected, preventing side reactions during the fragment coupling.

-

Figure 1: The selective deprotection pathway allowing C-terminal activation while retaining side-chain protection.

Detailed Protocols

Protocol A: Handling & Solubilization

Challenge: As a hydrochloride salt, the molecule is hygroscopic. The amine is protonated (

-

Storage: Store at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

-

Solvent Choice: Highly soluble in DMF, DMA, and NMP. Moderately soluble in DCM.[1]

-

In Situ Neutralization:

Protocol B: Standard Coupling (Elongation)

Use this protocol to couple an Fmoc-Amino Acid to H-Ser(tBu)-OBzl.[1]

Reagents:

-

Fmoc-AA-OH (1.1 equiv)[1]

-

Coupling Reagent: HATU or HBTU (1.1 equiv)[1]

-

DIPEA (2.0 equiv total: 1.0 to neutralize HCl, 1.0 for activation)[1]

-

Solvent: DMF (dry)[1]

Steps:

-

Dissolve Fmoc-AA-OH and HATU in minimal dry DMF.[1]

-

Add DIPEA (1.0 equiv) to activate the carboxylate.[1] Stir for 1-2 minutes.

-

In a separate vessel, dissolve H-Ser(tBu)-OBzl·HCl in DMF and add DIPEA (1.0 equiv) to neutralize.

-

Combine the solutions immediately.

-

Stir at Room Temperature (RT) for 1–3 hours. Monitor via TLC or HPLC.[1]

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with 5%

(removes base), Brine, 5%

Protocol C: Selective C-Terminal Deprotection (Hydrogenolysis)

This step removes the Benzyl ester (OBzl) to yield the free acid, leaving the tBu ether intact.

Safety: Hydrogen gas is flammable.[1] Pd/C is pyrophoric (can ignite in air if dry).[1]

Reagents:

-

Catalyst: 10% Pd/C (10-20% by weight of peptide)[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] If solubility is poor, use MeOH/DMF mixture.[1]

-

Hydrogen Source:

balloon (1 atm).

Steps:

-

Inert Atmosphere: Flush the flask with Nitrogen (

) to remove oxygen.[1] -

Catalyst Addition: Carefully add Pd/C under

flow. (Tip: Wet the catalyst with a drop of water or toluene first to prevent sparking). -

Hydrogenation: Purge the flask with

(vacuum/fill cycle x3). Attach -

Reaction: Stir vigorously at RT.

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely while handling.

-

Concentration: Evaporate solvent to yield the crude peptide acid.

Troubleshooting & Critical Nuances

Racemization Risk

Serine derivatives are notoriously prone to racemization, particularly during the activation of the carboxyl group (i.e., when the Serine is the component being coupled to an amine).

-

Risk Scenario: You have synthesized Fmoc-Peptide-Ser(tBu)-OH and are now activating it to couple to H-Fragment-2.[1]

-

Mechanism: The electron-withdrawing oxygen on the beta-carbon facilitates proton abstraction at the alpha-carbon, leading to an oxazolone intermediate that loses chirality.[1]

-

Solution:

Beta-Elimination

Strong bases can cause the elimination of the

-

Avoid: Strong inorganic bases (NaOH) or prolonged exposure to high concentrations of Piperidine (20%) if the sequence is sterically strained.[1]

-

Check: If you see a mass difference of -74 Da (loss of tBuOH), elimination has occurred.[1]

Incomplete Hydrogenolysis

If the OBzl group is stubborn (common if the peptide is aggregated):

-

Additive: Add a small amount of Acetic Acid (1-5%) to the methanol.[1] This protonates the amine (if any) and prevents catalyst poisoning.[1]

-

Solvent: Switch to TFE (Trifluoroethanol) or HFIP if solubility is the issue.[1]

References

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][7][8] Chemical Reviews, 109(6), 2455-2504.[1]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for orthogonality of tBu/Bzl systems).

-

ApexBio Technology. (n.d.).[1] "H-Ser(tBu)-OBzl.HCl Product Data." ApexBio.

-

Bachem. (2024).[1][8] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

-

Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398. (Reference for suppressing racemization).

Sources

Application Note: A Definitive Guide to the Final Cleavage and Purification of Peptides Synthesized with H-Ser(tBu)-OBzl.HCl

Introduction: Strategic Use of H-Ser(tBu)-OBzl.HCl in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the strategic selection of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). The use of H-Ser(tBu)-OBzl.HCl offers a dual-protection strategy for serine, a frequently encountered amino acid with a reactive hydroxyl side chain. The tert-butyl (tBu) ether protects the serine hydroxyl group, while the benzyl (Bzl) ester safeguards the C-terminal carboxylic acid.[1][2] This combination is particularly advantageous in Boc (tert-butoxycarbonyl) synthesis strategies.[3] Both protecting groups are labile to strong acids, allowing for their simultaneous removal along with the peptide's cleavage from the resin support in a single, efficient step.[4][5]

This application note provides an in-depth technical guide to the final cleavage and purification of peptides synthesized utilizing H-Ser(tBu)-OBzl.HCl. We will explore the underlying chemical principles, provide field-proven protocols, and offer insights into potential challenges and their solutions, ensuring a high rate of success in obtaining the desired pure peptide.

The Chemistry of Deprotection: A Two-Fold Challenge

The final cleavage step for peptides synthesized with H-Ser(tBu)-OBzl.HCl involves the acid-catalyzed removal of both the t-butyl ether from the serine side chain and the benzyl ester from the C-terminus. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[4][6]

The mechanism for the removal of the t-butyl group involves the formation of a stable tert-butyl cation.[5][7] Similarly, the benzyl ester is cleaved under acidic conditions. While both groups are acid-labile, the benzyl group can be more resilient and may require strong acids like HF or TFMSA for complete removal, though TFA is often sufficient.[5] The highly reactive carbocations generated during this process can lead to undesirable side reactions, such as the alkylation of sensitive residues like tryptophan, methionine, and cysteine.[5][7] Therefore, the inclusion of "scavengers" in the cleavage cocktail is crucial to quench these reactive species.[4][6]

Crafting the Ideal Cleavage Cocktail

The composition of the cleavage cocktail is critical for achieving a high yield of the target peptide with minimal side products. A well-designed cocktail will efficiently cleave the protecting groups and the peptide from the resin while mitigating side reactions.

Core Components and Their Functions:

-

Trifluoroacetic Acid (TFA): The primary reagent for cleavage and deprotection. A concentration of 95% in the final cocktail is standard.[8]

-

Scavengers: Essential for trapping reactive carbocations. The choice of scavengers depends on the peptide sequence.

-

Water (H₂O): An effective scavenger for tert-butyl cations.[6]

-

Triisopropylsilane (TIS): A powerful scavenger for both tert-butyl and other carbocations, such as the trityl group.[4]

-

Phenol: Protects tyrosine and tryptophan side chains from oxidation and alkylation.[4]

-

Thioanisole: Aids in the removal of Pbf protecting groups from arginine and suppresses oxidation of cysteine and methionine.[4]

-

1,2-Ethanedithiol (EDT): A reducing scavenger that is particularly effective in preventing the oxidation of cysteine and methionine.[4][8]

-

A widely used and robust cleavage cocktail for general purposes is "Reagent K".[8]

| Reagent K Composition | v/v Percentage | Function |

| TFA | 82.5% | Primary cleavage and deprotection agent. |

| Water | 5% | Scavenges tert-butyl cations.[6] |

| Phenol | 5% | Protects Tyr and Trp residues.[4] |

| Thioanisole | 5% | Assists in Arg deprotection and protects Cys and Met.[4] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Reducing agent to prevent oxidation of Cys and Met.[4][8] |

For peptides that do not contain sensitive residues like Arg(Pbf), Trp, Met, or Cys, a simpler cocktail such as TFA/TIS/Water (95:2.5:2.5) can be sufficient.[8]

Experimental Protocol: Final Cleavage

This protocol is designed for the final cleavage of a peptide synthesized on a solid support resin using H-Ser(tBu)-OBzl.HCl.

Materials:

-

Peptide-resin (dried)

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H₂O, freshly prepared)

-

Cold methyl tert-butyl ether (MTBE)

-

Reaction vessel with a sintered glass filter

-

Centrifuge and centrifuge tubes

-

Nitrogen gas supply

Procedure:

-

Resin Preparation:

-

Cleavage Reaction:

-

Peptide Isolation:

-

Filter the cleavage mixture to separate the TFA solution containing the peptide from the resin beads.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[9]

-

Combine the filtrates.

-

-

Peptide Precipitation:

-

In a centrifuge tube, add cold MTBE (at least 10 times the volume of the TFA filtrate).

-

Slowly add the TFA filtrate to the cold MTBE while gently vortexing. A white precipitate of the crude peptide should form.

-

Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.

-

-

Washing and Drying:

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the supernatant.

-

Wash the peptide pellet with cold MTBE (2-3 times) to remove residual scavengers and TFA.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Visual Workflow of the Cleavage Process

Caption: A schematic overview of the peptide cleavage and precipitation workflow.

Troubleshooting Common Cleavage Issues

A common side reaction when cleaving peptides containing serine or threonine is the N to O acyl shift.[8] This intramolecular rearrangement results in an O-acyl isopeptide, which has the same mass as the target peptide but a different retention time on HPLC.[8]

Solution: The N to O acyl shift is reversible. To convert the O-acyl isopeptide back to the native peptide, dissolve the crude peptide in an aqueous buffer at a pH of 7.0-7.5. The conversion can be monitored by HPLC and is typically complete within a few hours at room temperature.[8]

Purification of the Cleaved Peptide: The Role of RP-HPLC

The crude peptide obtained after cleavage is a mixture of the target peptide and various impurities, including deletion sequences, incompletely deprotected peptides, and products of side reactions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides.[10][11][12][13]

Principle of RP-HPLC for Peptide Purification:

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. Peptides are eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later.

Experimental Protocol: Peptide Purification by RP-HPLC

This protocol provides a general guideline for the purification of a crude synthetic peptide.

Materials and Equipment:

-

Crude peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent. A common starting point is a low concentration of the mobile phase A (e.g., 5-10% ACN in water with 0.1% TFA). If solubility is an issue, small amounts of acetic acid or DMSO can be added.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Column: A preparative C18 column suitable for the amount of peptide to be purified.

-

Flow Rate: Dependent on the column dimensions.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient should be developed based on an initial analytical HPLC run of the crude material.

-

-

Purification Run:

-

Inject the prepared sample onto the equilibrated column.

-

Run the gradient and collect fractions corresponding to the major peaks.

-

-

Fraction Analysis:

-

Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

-

-

Lyophilization:

-

Pool the pure fractions.

-

Freeze the pooled fractions (e.g., in a dry ice/acetone bath or a -80°C freezer).

-

Lyophilize the frozen sample to obtain the purified peptide as a fluffy white powder.

-

Typical RP-HPLC Purification Parameters

| Parameter | Typical Value/Range | Rationale |

| Stationary Phase | C18, 5-10 µm particle size | Provides good retention and resolution for a wide range of peptides. |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape.[14] |

| Gradient Slope | 0.5-2% B/min | A shallower gradient generally provides better resolution. |

| Column Loading | 1-10 mg per cm of column diameter | Overloading can lead to poor peak shape and resolution.[13] |

Conclusion

The successful final cleavage and purification of peptides synthesized with H-Ser(tBu)-OBzl.HCl are achievable with a systematic and well-informed approach. A thorough understanding of the chemistry of deprotection, careful selection of the cleavage cocktail, and optimized purification by RP-HPLC are paramount. By following the detailed protocols and troubleshooting advice provided in this application note, researchers can confidently navigate this critical final stage of peptide synthesis to obtain high-purity peptides for their research and development endeavors.

References

-

CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

-

ResearchGate. (2025). Protecting Groups in Peptide Synthesis. Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US8022181B2 - Composition and method for the release of protected peptides from a resin.

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

ACS Publications. (2026, January 23). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]

-

ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

-

Biotage. (2023, January 30). How to purify synthetic peptides - what are the options?. Retrieved from [Link]

-

PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

ResearchGate. (2013, March 5). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

-

PubMed. (n.d.). Hydrolysis of peptide esters by different enzymes. Retrieved from [Link]

-

Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

-

Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

-

ResearchGate. (2025). Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Redirecting the Peptide Cleavage Causes Protease Inactivation. Retrieved from [Link]

Sources

- 1. creative-peptides.com [creative-peptides.com]

- 2. apexbt.com [apexbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cem.de [cem.de]

- 5. peptide.com [peptide.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. agilent.com [agilent.com]

- 11. biotage.com [biotage.com]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hplc.eu [hplc.eu]

- 14. lcms.cz [lcms.cz]

Technical Support Center: Managing Peptide Aggregation in SPPS of Ser(tBu)-Containing Peptides

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to managing the aggregation of peptide chains containing the H-Ser(tBu)-OBzl.HCl derivative. Our goal is to equip you with the scientific understanding and practical protocols to overcome synthesis challenges and achieve higher purity and yield for your target peptides.

Understanding the Challenge: The "Difficult Sequence" and the Role of Ser(tBu)

Peptide aggregation during SPPS is a significant hurdle, particularly when dealing with "difficult sequences." These are often characterized by hydrophobic residues or amino acids capable of forming strong intermolecular hydrogen bonds, such as serine. The bulky tert-butyl (tBu) protecting group on the serine side chain in H-Ser(tBu)-OBzl.HCl can, in certain sequence contexts, contribute to aggregation. This is due to the increased hydrophobicity and potential for steric hindrance, which can lead to incomplete coupling and deprotection reactions, ultimately resulting in a complex mixture of deletion and truncated sequences that are difficult to purify.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of on-resin peptide aggregation?

A1: Key signs of aggregation include:

-

Poor Resin Swelling: The peptide-resin complex fails to swell adequately in the synthesis solvents, often appearing clumped.[1]

-

Shrinking Resin Bed: A noticeable decrease in the volume of the resin bed as the synthesis progresses.[1]

-

Slow or Incomplete Reactions: Fmoc deprotection and amino acid coupling reactions may be sluggish or incomplete, leading to positive ninhydrin or other amine tests even after extended reaction times.[1]

-

Discolored Resin: The resin may take on a yellowish or brownish hue.

-

Inaccurate Analytical Readings: In automated synthesizers with real-time monitoring, you may observe flattened and broadened UV deprotection profiles.[2]

Q2: My peptide sequence contains multiple Ser(tBu) residues. Is it automatically a "difficult sequence"?

A2: Not necessarily, but it does increase the likelihood of aggregation. The propensity for aggregation is highly sequence-dependent. Stretches of hydrophobic residues in close proximity to Ser(tBu) can exacerbate the problem. It is advisable to proactively implement strategies to mitigate aggregation when dealing with such sequences.[2]

Q3: Can I predict if my Ser(tBu)-containing peptide is likely to aggregate?

A3: While no prediction method is foolproof, several computational tools can analyze your peptide sequence for aggregation-prone regions. These tools typically evaluate hydrophobicity, steric hindrance, and the potential for secondary structure formation. However, empirical testing remains the most reliable way to determine the optimal synthesis strategy for a new peptide.

Troubleshooting Guide: A Step-by-Step Approach to Managing Aggregation

When you encounter signs of aggregation, a systematic troubleshooting approach is crucial. The following guide provides a tiered response, from simple adjustments to more advanced strategies.

Level 1: Initial Interventions

If you suspect aggregation is occurring, start with these immediate adjustments to your synthesis protocol:

-

Solvent Choice: Switch from Dichloromethane (DCM) to more polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), or a mixture thereof. The addition of up to 25% Dimethyl sulfoxide (DMSO) to DMF can also improve solvation.

-

Extended Reaction Times: Increase the duration of both the coupling and deprotection steps to allow more time for the reactions to reach completion.

-

Double Coupling: Perform a second coupling step with fresh reagents to ensure maximum incorporation of the amino acid.[3]

Level 2: Chemical Modifiers

If initial interventions are insufficient, the next step is to introduce chemical modifiers that disrupt the intermolecular hydrogen bonds responsible for aggregation.

-

Chaotropic Salts: The addition of chaotropic salts like Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) to the reaction mixture can disrupt secondary structures.[3][4]

-

"Magic Mixture": This specialized solvent system is highly effective at solubilizing aggregating peptides. The original formulation consists of DMF/DCM/NMP (1:1:1), 1% Triton X-100, and 2 M ethylene carbonate.[3][5]

Level 3: Advanced Strategies

For highly problematic sequences, more advanced techniques are often necessary:

-

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling and deprotection reactions, often overcoming aggregation-induced reaction barriers.[4][6]

-

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at strategic points in the peptide sequence can effectively disrupt the formation of secondary structures.[5][7]

-

Backbone Protection: Introducing a temporary protecting group on the backbone amide nitrogen can prevent hydrogen bond formation. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a commonly used example.[6]

In-Depth Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

Pseudoproline dipeptides are powerful tools for disrupting aggregation. They are introduced as a dipeptide unit, with the pseudoproline moiety being cleaved during the final TFA deprotection to yield the native serine or threonine residue.[5][7]

Materials:

-

Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (5 equivalents)

-

N,N'-Diisopropylethylamine (DIPEA) (10 equivalents)

-

DMF or NMP

Procedure:

-

Swell the peptide-resin in DMF.

-

Perform the Fmoc deprotection of the N-terminal amino acid.

-

In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal amount of DMF or NMP.

-

Add DIPEA to the activation mixture and immediately add the solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Perform a ninhydrin test to confirm the completion of the coupling reaction.

-

Wash the resin thoroughly with DMF and proceed with the synthesis of the next amino acid.

Protocol 2: Microwave-Assisted SPPS for Aggregating Sequences

Microwave energy can be used to accelerate both the coupling and deprotection steps in SPPS. Modern automated peptide synthesizers often have built-in microwave capabilities.

General Parameters (Consult your instrument's manual for specific settings):

-

Power: 20-50 Watts

-

Temperature: 75-90°C

-

Time:

-

Deprotection: 3-5 minutes

-

Coupling: 5-10 minutes

-

Procedure (Example using a CEM Liberty Blue™ Synthesizer):

-

Load the appropriate amino acid, activator, and activator base solutions onto the synthesizer.

-

Program the synthesis method, selecting the microwave option for the desired coupling and deprotection steps.

-

Set the microwave power, temperature, and time parameters according to the manufacturer's recommendations for difficult sequences.